molecular formula C15H11F4NO B4886651 2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4886651
M. Wt: 297.25 g/mol
InChI Key: BQTWEDCZKWKYKD-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, which are crucial factors in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 2-fluoroaniline with acetic anhydride under controlled conditions to form 2-(2-fluorophenyl)acetamide.

    Introduction of the trifluoromethyl group: The next step involves the reaction of 2-(2-fluorophenyl)acetamide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step introduces the trifluoromethyl group to the compound, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling reactions: The presence of aromatic rings allows the compound to undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Pharmaceuticals: The compound’s stability and bioavailability make it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Agrochemicals: Its stability and lipophilicity can be advantageous in developing pesticides and herbicides with improved efficacy and environmental persistence.

    Materials science: The compound can be used in the synthesis of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and membranes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. In agrochemicals, the compound may inhibit specific enzymes or pathways in pests or weeds, leading to their control or eradication.

Comparison with Similar Compounds

Similar Compounds

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Properties

IUPAC Name

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c16-13-4-2-1-3-10(13)9-14(21)20-12-7-5-11(6-8-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWEDCZKWKYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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